molecular formula C10H10N2O2 B2676032 methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate CAS No. 1638771-45-5

methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Cat. No.: B2676032
CAS No.: 1638771-45-5
M. Wt: 190.202
InChI Key: SYOQVAIFYBSUHY-UHFFFAOYSA-N
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Description

Methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a heterocyclic compound with the molecular formula C10H10N2O2. It is a derivative of pyridine and pyrrole, which are both significant structures in organic chemistry due to their presence in many natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylpyridine with ethyl chloroformate, followed by cyclization with ammonia or an amine . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various hydrogenated derivatives .

Scientific Research Applications

Methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit fibroblast growth factor receptors makes it particularly valuable in cancer research .

Biological Activity

Methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a compound of significant interest due to its biological activity, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article reviews the synthesis, biological activity, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Molecular Characteristics:

  • Molecular Formula: C10H10N2O2
  • Molecular Weight: 190.202 g/mol
  • Density: 1.3 g/cm³
  • Boiling Point: 333.2 °C at 760 mmHg

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions. One common method includes:

  • Reaction of 3-methylpyridine with ethyl chloroformate .
  • Cyclization with ammonia or amines to form the desired pyrrolo derivative.

These methods can be scaled for industrial production using continuous flow reactors to enhance yield and efficiency .

Inhibition of FGFRs

This compound has been identified as a potent inhibitor of FGFRs, which are implicated in various cancers due to their role in cell proliferation and survival.

Key Findings:

  • The compound exhibits IC50 values against FGFR1, FGFR2, FGFR3 of 7 nM, 9 nM, and 25 nM respectively .
  • In vitro studies demonstrated that this compound inhibits the proliferation of breast cancer cells (4T1) and induces apoptosis .

Table 1: FGFR Inhibition Potency

FGFR TypeIC50 Value (nM)
FGFR17
FGFR29
FGFR325

Anticancer Activity

The biological evaluation of this compound has shown promising results in anticancer activity:

  • Cell Proliferation: Significant reduction in cell viability in various cancer cell lines.
  • Migration and Invasion: The compound inhibited migration and invasion in breast cancer models, associated with down-regulation of matrix metalloproteinase (MMP9) and up-regulation of tissue inhibitors of metalloproteinases (TIMP2) .

The mechanism through which this compound exerts its biological effects involves:

  • Binding to FGFRs, preventing their activation.
  • Inducing apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation.

Study on Antiproliferative Effects

In a recent study assessing the antiproliferative effects of various pyrrolo derivatives, this compound was highlighted for its low molecular weight and high ligand efficiency, making it a candidate for further optimization in drug development .

Table 2: Summary of Antiproliferative Effects

CompoundCell LineIC50 (µM)
This compound4T1 (Breast Cancer)<0.01
Compound XMDA-MB-231<0.05
Compound YMCF-7<0.02

Properties

IUPAC Name

methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-5-12-9-8(6)7(3-4-11-9)10(13)14-2/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOQVAIFYBSUHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=NC=CC(=C12)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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